1-Butyl-5-phenyl-1H-imidazol-2-amine
Description
Contextualizing 1-Butyl-5-phenyl-1H-imidazol-2-amine within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on compounds that contain a ring structure composed of atoms of at least two different elements. ijpsjournal.com These rings most commonly feature carbon alongside one or more heteroatoms, such as nitrogen, oxygen, or sulfur. ijpsjournal.com
This compound is built upon an imidazole (B134444) core. Imidazole is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. nih.gov This structure is classified as a diazole and is a fundamental building block in both chemistry and biology. vulcanchem.com The imidazole ring itself is a planar, aromatic system, a property conferred by the participation of six pi electrons in the cyclic structure. connectjournals.com The specific compound, this compound, is a derivative where a butyl group is attached to one nitrogen atom, a phenyl group to a carbon atom, and an amino group to another carbon of the imidazole ring.
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| Imidazole | C₃H₄N₂ | 68.08 | Parent five-membered aromatic heterocycle with two nitrogen atoms. vulcanchem.com |
| 5-Phenyl-1H-imidazol-2-amine | C₉H₉N₃ | 159.19 | Parent structure featuring a phenyl and an amine group on the imidazole core. nih.gov |
| This compound | C₁₃H₁₇N₃ | 215.30 | The target compound, featuring an N-butyl substitution in addition to the phenyl and amine groups. vulcanchem.com |
Significance of Imidazole Scaffolds in Medicinal Chemistry and Chemical Biology
The imidazole nucleus is considered a "privileged structure" in medicinal chemistry. ijpsjournal.comscispace.com This term refers to molecular scaffolds that are capable of binding to multiple biological targets, making them a rich source for the development of new therapeutic agents. scispace.com The versatility of the imidazole ring is due to its unique chemical characteristics, including its aromaticity, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature, meaning it can act as both a weak acid and a weak base. vulcanchem.comscispace.com
This scaffold is a cornerstone of many biologically important molecules. vulcanchem.com For instance, it forms the side chain of the essential amino acid histidine, which plays a critical role in enzyme catalysis and protein structure. vulcanchem.comscispace.com It is also a key component of purines, which are fundamental to the structure of DNA and RNA. ijpsjournal.comvulcanchem.com
In the realm of pharmaceuticals, numerous drugs incorporate the imidazole ring to achieve their therapeutic effects. ijsrch.comnih.gov Derivatives of imidazole have been developed to exhibit a wide array of biological activities. nih.govresearchgate.net
| Activity | Description | References |
|---|---|---|
| Antifungal | Imidazole derivatives like clotrimazole (B1669251) and miconazole (B906) inhibit enzymes such as cytochrome P450, crucial for fungal cell membrane synthesis. | vulcanchem.com |
| Antibacterial | Certain imidazole-containing compounds, such as metronidazole, are effective against anaerobic bacteria. Novel derivatives are continuously being explored for their potential to combat resistant bacterial strains. | ijsrch.comnih.gov |
| Anticancer | The imidazole scaffold is used in the design of anticancer agents that can act through various mechanisms, including enzyme inhibition and binding to DNA. | nih.gov |
| Anti-inflammatory | Some 2-substituted-4,5-diphenyl-1H-imidazoles have shown anti-inflammatory properties in research studies. | ijpsjournal.com |
| Antiviral | The imidazole core is present in some compounds investigated for activity against viruses like HIV and influenza. | connectjournals.com |
| Antitubercular | Researchers have synthesized imidazole derivatives that show potent activity against Mycobacterium tuberculosis strains. | ijpsjournal.com |
Research Landscape of 1H-Imidazol-2-amine Derivatives
The 1H-imidazol-2-amine moiety is a specific substructure that continues to attract significant interest from synthetic and medicinal chemists. The presence of the 2-amino group provides a key site for further chemical modification and is crucial for the biological interactions of many derivatives.
The synthesis of compounds like this compound typically follows a multi-step sequence. Based on established methods for similar structures, a practical route involves three main stages. researchgate.netresearchgate.net The process often begins with a cyclization reaction, for instance, reacting an α-haloketone (like α-bromoacetophenone) with a guanidine (B92328) derivative to form the substituted imidazole ring. researchgate.netresearchgate.net This is followed by a hydrolysis step if a protecting group is used. The final step is N-alkylation, where the butyl group is introduced onto the imidazole nitrogen using an alkylating agent like 1-bromobutane (B133212) in the presence of a suitable base. researchgate.netresearchgate.net The optimization of reaction conditions, such as the choice of base and solvent, is critical to maximize the yield of the desired product. researchgate.net
Research into 1H-imidazol-2-amine derivatives is broad. For example, studies have explored the development of 2-aminoimidazole derivatives as potential antibacterial agents, with some showing efficacy against both Gram-positive and Gram-negative strains. nih.gov The parent compound, 5-phenyl-1H-imidazol-2-amine, is a known chemical entity available from various suppliers and serves as a crucial starting point or reference compound in the development of more complex molecules. nih.govchemicalbook.com The broader class of 2-amino-1-alkyl-5-phenylimidazoles is investigated for various potential applications, leveraging the combination of the imidazole core's favorable properties with the varied substituents that can be introduced at different positions on the ring. nih.gov
Structure
3D Structure
Properties
CAS No. |
918801-60-2 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-butyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15) |
InChI Key |
NGUMRPZKWUKGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for 1 Butyl 5 Phenyl 1h Imidazol 2 Amine and Analogues
Classical and Modern Approaches to 1H-Imidazol-2-amine Synthesis
The synthesis of the 1H-imidazol-2-amine scaffold is a subject of significant interest in organic chemistry. Both long-established and contemporary methods are employed to construct this heterocyclic system, offering various advantages in terms of efficiency, atom economy, and substrate scope.
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. mdpi.com This approach is characterized by high efficiency and atom economy, making it an attractive strategy for generating libraries of compounds. mdpi.comrsc.org
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that efficiently produces imidazo[1,2-a]-heterocycles. nih.govbeilstein-journals.org This reaction typically involves the condensation of an amidine (such as a 2-amino-substituted heterocycle), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The GBB reaction is recognized as one of the most effective methods for synthesizing imidazo[1,2-a]pyridine-3-amines and related structures. mdpi.com
The reaction is often catalyzed by Lewis or Brønsted acids, such as scandium(III) triflate (Sc(OTf)₃), perchloric acid (HClO₄), or trifluoroacetic acid (TFA), and can be performed in various solvents like methanol (B129727) or acetonitrile. beilstein-journals.orgorganic-chemistry.org The process has been scaled up for industrial applications, demonstrating its robustness and utility. organic-chemistry.org For instance, the synthesis of 3-aminoimidazo[1,2-a]pyrazines, a related scaffold, has been optimized to achieve yields of up to 85% on a multigram scale through a one-pot, two-step process. organic-chemistry.org
Adaptations of the GBB reaction have expanded its scope. For example, it has been used in the synthesis of 4,5-disubstituted 2-amino-1H-imidazoles, which are valuable structural motifs. beilstein-journals.org The reaction conditions can be tuned to improve yields and purity, with factors like the choice of catalyst and the use of dehydrating agents playing a crucial role. organic-chemistry.org
Table 1: Examples of Catalysts and Conditions for GBB-3CR
| Catalyst | Solvent | Temperature (°C) | Typical Substrates | Reference |
|---|---|---|---|---|
| Sc(OTf)₃ | Methanol | 100 | 3,6-Diamine-1,2,4-triazin-5-one, Aldehydes, Isocyanides | beilstein-journals.org |
| HClO₄ (5 mol%) | Methanol | Room Temp | 5-Amino-1H-imidazole-4-carbonitrile, Aldehydes, Isocyanides | nih.gov |
| TFA (5 mol%) | Methanol | 60 | Diacetylated 5-formyldeoxyuridine, Amines, Isocyanides | beilstein-journals.org |
| BF₃·MeCN | Dichloromethane | Not specified | Aminopyrazine, Aldehydes, Isocyanides | organic-chemistry.org |
| NH₄Cl | Methanol | 60 | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | mdpi.com |
Expanding on the principles of MCRs, four-component reactions (4CRs) offer an even higher degree of molecular complexity from simple precursors. A notable example involves a one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This method provides a direct route to highly substituted imidazoles in very good yields. organic-chemistry.org
Another four-component approach involves the reaction of aminodiazines, glyoxal, formaldehyde, and methanol to create imidazolidine (B613845) structures. researchgate.net While this produces a saturated ring, it highlights the versatility of multicomponent strategies in building imidazole-related frameworks. Such protocols are valued for their operational simplicity and ability to generate diverse molecular architectures efficiently. rsc.org
Cyclocondensation Reactions
Cyclocondensation reactions are fundamental in heterocyclic synthesis, involving the formation of a ring from two or more molecules through the elimination of a small molecule like water.
Imidazoles can be synthesized from their partially saturated or fully saturated precursors, such as imidazolines and imidazolidines. 2-Imidazolines, which can be prepared through the condensation of 1,2-diamines with nitriles or esters, can be dehydrogenated to form the corresponding imidazole (B134444) ring. wikipedia.org
The synthesis of imidazolidines, for example, can be achieved through the cyclocondensation of diamines and carbonyl compounds like glyoxal. researchgate.netnih.gov These saturated rings can then serve as intermediates that are oxidized to form the aromatic imidazole core. This two-step approach, involving the initial formation of an imidazoline (B1206853) or imidazolidine followed by an oxidation/dehydrogenation step, provides a reliable pathway to the desired 1H-imidazol-2-amine structure.
A classical and widely used method for imidazole synthesis involves the reaction of α-haloketones with a source of ammonia (B1221849) and an aldehyde or its equivalent. youtube.com Specifically for 1-Butyl-5-phenyl-1H-imidazol-2-amine, a plausible synthetic route starts with an α-haloketone. vulcanchem.com
One proposed three-step synthesis begins with the cyclization of α-bromoacetophenone with acetylguanidine in a solvent like dimethylformamide (DMF) to produce 2-acetamido-4-phenylimidazole. vulcanchem.com The protective acetyl group is then removed via acidic hydrolysis to yield 4-phenyl-1H-imidazol-2-amine. vulcanchem.com In the final step, the butyl group is introduced onto the N1 position through nucleophilic substitution using 1-bromobutane (B133212) and a base such as sodium hydride (NaH). vulcanchem.com
Table 2: Hypothetical Optimization of the N-Alkylation Step
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 60 | 6 | 68 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 45 |
| 3 | NaOH | Ethanol (B145695) | 70 | 10 | 32 |
This table is based on hypothetical data for illustrative purposes, as presented in related literature. vulcanchem.com
This approach demonstrates a modular strategy where the different substituents on the imidazole ring are introduced in a stepwise manner, allowing for controlled synthesis of specific analogues. The reaction of α-haloketones with amidines is a cornerstone of imidazole synthesis, providing a reliable entry point to the core heterocyclic structure. youtube.com
Synthesis from Propargylic Amines and Isocyanates
The reaction of propargylic amines with isocyanates is a known route for the synthesis of five-membered heterocycles. While this reaction more commonly yields imidazol-2-ones, analogous reactions using isocyanate-related precursors like carbodiimides and cyanamides provide direct access to the 2-aminoimidazole core.
A transition-metal-free domino addition/cyclization process between unsymmetrical carbodiimides and propargylic amines can selectively produce polysubstituted 2-aminoimidazoles. This reaction's regioselectivity can be controlled by the choice of base and temperature. For instance, using cesium carbonate (Cs₂CO₃) in dioxane at room temperature favors the formation of one regioisomer in moderate to good yields, while employing triethylamine (B128534) (TEA) at a higher temperature can reverse this selectivity.
Another related strategy involves the use of propargyl cyanamides, which can be prepared through a three-component coupling. acs.org These precursors undergo a lanthanide-initiated addition-hydroamination-isomerization sequence to afford highly substituted 2-aminoimidazoles. acs.orgnih.gov This method allows for the rapid construction of the heterocyclic core in just a few steps from simple starting materials. nih.gov
Organo-Catalyzed Synthesis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a green and metal-free alternative for heterocycle synthesis. For the preparation of 2-aminoimidazoles, both Brønsted acids and bases have been employed effectively.
A prominent example is the use of phosphoric acid as a homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles, which are structurally related to 2-aminoimidazoles. nih.gov The reaction involves the condensation of o-phenylenediamines and aldehydes, where the acid catalyst activates the aldehyde's carbonyl group towards nucleophilic attack by the diamine. nih.gov This approach is characterized by mild conditions, short reaction times, and high yields. nih.gov
Furthermore, greener synthetic protocols have been developed using deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea (B33335). mdpi.com In these media, the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives proceeds efficiently. mdpi.com The DES is believed to act as a hydrogen-bond-donating organocatalyst, facilitating the heterocyclodehydration process. mdpi.com This method is notable for its operational simplicity, reduced reaction times, and environmentally benign nature. mdpi.com
| Entry | α-Chloroketone | Guanidine | Product | Yield (%) |
| 1 | 2-Chloro-1-phenylethanone | Guanidine | 4-Phenyl-1H-imidazol-2-amine | 90 |
| 2 | 2-Chloro-1-(4-chlorophenyl)ethanone | Guanidine | 4-(4-Chlorophenyl)-1H-imidazol-2-amine | 92 |
| 3 | 2-Chloro-1,2-diphenylethanone | Guanidine | 4,5-Diphenyl-1H-imidazol-2-amine | 95 |
Table 2: Synthesis of 2-Aminoimidazoles in a Choline Chloride-Urea Deep Eutectic Solvent. mdpi.com
Regiocontrol and Stereoselectivity in 1H-Imidazol-2-amine Synthesis
Achieving control over regiochemistry and stereochemistry is a central challenge in the synthesis of highly substituted and functionally complex molecules. In the context of 1H-imidazol-2-amine synthesis, these aspects are crucial for accessing specific isomers and enantiomerically pure compounds for applications in medicinal chemistry and materials science.
Regiocontrol is particularly important when using unsymmetrical starting materials. As mentioned previously, the reaction between propargylic amines and unsymmetrical carbodiimides can lead to different regioisomers of the 2-aminoimidazole product. The outcome of this reaction can be directed by the choice of an appropriate base and by controlling the reaction temperature, providing a handle to selectively synthesize the desired isomer.
Stereoselectivity becomes a key consideration when the imidazole ring or its substituents contain chiral centers. The synthesis of enantiomerically pure 2-aminoimidazoles can be achieved by employing chiral starting materials or through asymmetric catalysis. For example, the synthesis of chiral 2-aminoimidazole amino acids, which are of interest as enzyme inhibitors, has been reported starting from chiral precursors. nih.gov Another powerful strategy is the use of chiral catalysts. Chiral phosphoric acids (CPAs), for instance, have emerged as highly effective Brønsted acid organocatalysts for a wide range of enantioselective transformations. rsc.org They have been successfully used to catalyze the enantioselective synthesis of unnatural α-amino acids and to induce axial chirality in the synthesis of N-aryl benzimidazoles. researchgate.netrsc.org This type of catalysis, where the chiral catalyst creates a chiral environment for the reaction, could be applied to the synthesis of 2-aminoimidazoles to induce stereoselectivity and provide access to specific enantiomers.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including 2-aminoimidazoles. researchgate.netorientjchem.org These methods offer significant advantages over conventional heating, such as reduced reaction times, increased yields, and often, cleaner reaction profiles. orientjchem.org
A prevalent microwave-assisted protocol for the synthesis of polysubstituted 2-aminoimidazoles involves a one-pot, two-step process. researchgate.net This typically begins with the reaction of a 2-aminopyrimidine (B69317) with an α-bromoketone. researchgate.net The initial condensation forms an imidazo[1,2-a]pyrimidinium salt, which subsequently undergoes cleavage of the pyrimidine (B1678525) ring with a nucleophile like hydrazine (B178648) to yield the desired 2-aminoimidazole. researchgate.net Microwave irradiation is particularly effective in driving the formation of the intermediate salt to completion. researchgate.net For instance, heating a mixture of a 2-aminopyrimidine and an α-bromoketone at 130 °C for 30 minutes under microwave irradiation can completely form the necessary imidazo[1,2-a]pyrimidinium salt. researchgate.net
Another versatile approach is the multicomponent reaction of an aldehyde, benzil, a primary amine, and ammonium acetate, catalyzed by an acid such as p-toluenesulfonic acid, under microwave irradiation. nih.gov This method allows for the synthesis of highly substituted imidazole derivatives in a single pot. nih.gov The reaction is typically carried out in a green solvent like ethanol, and the use of microwave heating significantly shortens the reaction time compared to conventional methods. nih.gov
For the specific synthesis of this compound, a plausible microwave-assisted route would adapt the condensation of α-bromoacetophenone (or a related α-haloketone) with N-acetylguanidine, followed by hydrolysis and subsequent N-alkylation with 1-bromobutane. While a direct microwave protocol for this entire sequence is not explicitly detailed in the literature, the individual steps are amenable to microwave assistance, which would be expected to expedite the process.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound and its analogues. Key parameters that are typically optimized include microwave power, reaction time, temperature, and the choice of catalyst and solvent.
A factorial design approach is often employed to systematically investigate the influence of these variables on the reaction outcome. orientjchem.orgresearchgate.net For the microwave-assisted synthesis of imidazoles, microwave power and irradiation time are critical factors. orientjchem.orgresearchgate.net For example, in the Debus-Radziszewski synthesis of substituted imidazoles, optimal conditions were identified as a microwave power of 720 watts for a duration of 5.7 minutes. orientjchem.org
In the context of the one-pot, two-step synthesis of 2-aminoimidazoles, temperature plays a crucial role. While initial formation of the hydroxy intermediate can occur at lower temperatures, driving the reaction to the fully formed imidazo[1,2-a]pyrimidinium salt requires higher temperatures, with 130 °C under microwave irradiation for 15-30 minutes proving effective. researchgate.net The subsequent cleavage of the pyrimidine ring is also temperature and time-dependent.
The choice of solvent and catalyst is also critical. While some microwave-assisted syntheses can be performed under solvent-free conditions, green solvents like ethanol and deep eutectic solvents are increasingly favored. nih.govmdpi.com In multicomponent reactions, catalysts like p-toluenesulfonic acid have been shown to be effective in promoting the cyclization to the imidazole core. nih.gov The optimization of these conditions for a range of substituted 2-aminoimidazoles has been reported, with yields varying based on the specific substituents.
Table 1: Microwave-Assisted Synthesis of 1,4,5-Substituted 2-Aminoimidazoles researchgate.net
| Entry | R¹ | R² | R³ | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | Ph | H | 15 | 85 |
| 2 | H | 4-Me-Ph | H | 15 | 82 |
| 3 | H | 4-Br-Ph | H | 15 | 88 |
| 4 | Me | Ph | H | 15 | 75 |
| 5 | Me | 4-Me-Ph | H | 15 | 71 |
| 6 | Me | 4-Br-Ph | H | 15 | 79 |
| 7 | H | Ph | Me | 20 | 65 |
| 8 | H | 4-Me-Ph | Me | 20 | 62 |
This table is representative of the synthesis of various 2-aminoimidazole analogues and is based on data from Ermolat'ev et al. (2007). The specific synthesis of this compound would involve R¹ = Butyl and R² = Phenyl.
Derivatization and Functionalization of the 1H-Imidazol-2-amine Core
The 1H-imidazol-2-amine scaffold is a versatile platform for further chemical modification, allowing for the generation of diverse libraries of compounds. Derivatization can occur at several positions, including the N1-position of the imidazole ring, the exocyclic amino group, and the C4 and C5 positions.
N-Alkylation and N-Arylation: The N1 position of the imidazole ring is readily alkylated or arylated. For instance, N-alkylation of 2-amino-5-phenyl-1H-imidazole can be achieved using various alkyl halides, such as 1-bromobutane, in the presence of a base to introduce the butyl group. researchgate.net Similarly, N-substituted derivatives of other imidazoles have been synthesized by reaction with reagents like 2-chloromethyl pyridine (B92270) in alkaline conditions. researchgate.net
Functionalization of the Exocyclic Amino Group: The 2-amino group can be acylated, sulfonylated, or converted into other functional groups. For example, reaction with phenylchloroformate can yield the corresponding carbamate.
Modification of the Imidazole Ring: Direct functionalization of the imidazole ring itself is also possible. For example, C-H activation strategies catalyzed by transition metals like rhodium can be used for the branched alkylation at the C2 position of benzimidazoles, a related class of compounds. nih.gov While less common for the C4 or C5 positions of simple imidazoles, functionalization of the phenyl ring at the C5 position of this compound can be achieved through standard electrophilic aromatic substitution reactions, provided the existing groups on the imidazole core are compatible with the reaction conditions.
Table 2: Examples of Derivatization of the 1H-Imidazol-2-amine Core
| Starting Material | Reagent | Position of Derivatization | Resulting Functional Group |
|---|---|---|---|
| 2-Amino-5-phenyl-1H-imidazole | 1-Bromobutane | N1 | Butyl |
| 2,4,5-Triphenyl-1H-imidazole | 2-Chloromethyl pyridine | N1 | (Pyridin-2-yl)methyl |
| 1-Methyl-1H-benzo[d]imidazole | N,N-dimethylacrylamide | C2 | Propanamide |
This table provides examples of common derivatization reactions on the imidazole and benzimidazole (B57391) core structures.
Structure Activity Relationship Sar Studies of 1 Butyl 5 Phenyl 1h Imidazol 2 Amine Derivatives
Systematic Modification of the N1-Alkyl Substituent (e.g., Butyl, Benzyl (B1604629), Phenylethyl)
The substituent at the N1 position of the imidazole (B134444) ring plays a crucial role in defining the molecule's interaction with its biological target. The nature of this group can influence binding affinity, selectivity, and metabolic stability. The synthesis of such derivatives typically involves the alkylation of the 4-phenyl-1H-imidazol-2-amine core using an appropriate alkyl or benzyl halide, such as 1-bromobutane (B133212), in the presence of a base like sodium hydride. vulcanchem.com
Varying the N1-substituent allows for the exploration of a specific binding pocket. The butyl group in the parent compound, being hydrophobic, likely interacts with a lipophilic region of the target protein. SAR studies often explore how changes in the length, bulk, and electronic nature of this alkyl group affect activity. For instance, replacing the flexible butyl chain with a more rigid benzyl group introduces aromaticity, which could lead to favorable π-stacking interactions. A phenylethyl group would further extend the substituent, allowing it to probe deeper into a hydrophobic pocket.
| Compound ID | N1-Substituent | Rationale for Modification | Anticipated Interaction |
|---|---|---|---|
| 1 | -CH₂(CH₂)₂CH₃ (Butyl) | Baseline; provides hydrophobicity and flexibility. | Hydrophobic pocket interaction. |
| 2 | -CH₃ (Methyl) | Reduces size and lipophilicity to test for steric constraints. | Minimal hydrophobic interaction. |
| 3 | -CH₂Ph (Benzyl) | Introduces aromatic ring for potential π-π stacking. | Hydrophobic and π-stacking interactions. |
| 4 | -CH₂CH₂Ph (Phenylethyl) | Increases length and flexibility to access deeper pockets. | Extended hydrophobic/aromatic interactions. |
Impact of C5-Aryl Substitution on Biological Activity
The C5-phenyl group is another key anchor for target interaction. Modifications to this aromatic ring can significantly alter the electronic properties and steric profile of the entire molecule, thereby influencing binding affinity. Studies on analogous heterocyclic systems, such as 1H-benzo[d]imidazoles, have shown that the nature of substituents on the phenyl ring is critical. nih.gov
Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃) can increase the electron density of the phenyl ring. nih.gov This may enhance π-π stacking interactions or increase the hydrogen bond acceptor strength of nearby atoms. Conversely, incorporating electron-withdrawing groups (EWGs) such as chloro (-Cl) or trifluoromethyl (-CF₃) can create favorable electrostatic or dipole interactions with the target protein and can also improve pharmacokinetic properties like metabolic stability. nih.govnih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group.
| Compound ID | C5-Phenyl Substituent | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| 5 | -H (Unsubstituted) | Neutral | Baseline activity. |
| 6 | 4-Methoxy (-OCH₃) | Electron-donating | May enhance π-system interactions or H-bonding. nih.gov |
| 7 | 4-Chloro (-Cl) | Electron-withdrawing | Can alter electronic interactions and improve metabolic stability. |
| 8 | 4-Trifluoromethyl (-CF₃) | Strongly electron-withdrawing | Potential for strong dipole interactions; may increase lipophilicity. nih.gov |
Role of the C2-Amino Group and its Bioisosteres
The 2-amino group on the imidazole ring is a pivotal functional group, likely acting as a hydrogen bond donor, which is a critical interaction for anchoring the molecule to its biological target. nih.gov However, primary amines can sometimes be liabilities in drug candidates due to metabolic instability or undesirable physicochemical properties. Therefore, replacing the amino group with a bioisostere—a different functional group with similar physical or chemical properties—is a common strategy in medicinal chemistry to optimize a lead compound. drughunter.com
Bioisosteric replacement can improve potency, enhance selectivity, and modulate pharmacokinetic profiles. nih.gov A range of heterocyclic rings are known to act as amide or amine bioisosteres, mimicking the hydrogen bonding capabilities while offering improved metabolic stability. drughunter.com For example, heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles can be used to replace the C2-amino moiety. These replacements can maintain the planar geometry and dipole moment of the original group but introduce different electronic and hydrogen bonding characteristics. nih.gov Another advanced strategy involves using motifs like trifluoroethylamine, which can mimic the electronics of a carbonyl group and reduce the basicity of the amine, keeping it largely non-ionized at physiological pH. drughunter.com
| Original Group | Potential Bioisostere | Key Features | Rationale for Replacement |
|---|---|---|---|
| -NH₂ (Amine) | 1,2,3-Triazole | Aromatic, planar, contains H-bond acceptors. nih.gov | Improves metabolic stability; acts as an amide surrogate. nih.gov |
| -NH₂ (Amine) | 1,2,4-Oxadiazole | Planar, mimics dipole moment of an amide. nih.gov | Can enhance metabolic stability and membrane permeability. nih.gov |
| -NH₂ (Amine) | Trifluoroethylamine | Electronegative group mimics carbonyl; reduces amine basicity. drughunter.com | Reduces susceptibility to proteolysis; enhances stability. drughunter.com |
| -NH₂ (Amine) | 1-Aminonorbornane | Saturated, sp³-rich, metabolically stable scaffold. nih.gov | Increases three-dimensionality and reduces potential for oxidative metabolism. nih.gov |
Influence of Additional Substituents on the Phenyl Ring and Imidazole Core
Beyond simple mono-substitution on the C5-phenyl ring, the introduction of multiple substituents or the modification of the imidazole core itself can further refine biological activity. For instance, di-substituted phenyl rings, such as a 3,4-dimethoxy pattern, have been shown in related structures to be effective binders. nih.gov The interplay between different substituents can have synergistic effects on binding.
Furthermore, substitution directly on the imidazole ring, other than at the N1 position, can influence the electronic properties of the entire heterocyclic system. rsc.org Adding electron-donating or electron-withdrawing groups to the imidazole core can modulate the pKa of the ring nitrogens and their capacity to act as hydrogen bond donors or acceptors. rsc.org For example, adding an electron-rich substituent could increase the donor strength of the imidazole N-base, potentially strengthening key interactions with the target. rsc.org
Conformational Analysis and SAR Implications
To fully understand the structure-activity relationships of 1-butyl-5-phenyl-1H-imidazol-2-amine derivatives, it is essential to consider their three-dimensional conformation. Computational chemistry techniques are invaluable for this purpose. Methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA), can build predictive models that correlate the 3D shape and electronic properties of molecules with their biological activity. researchgate.net
These models generate contour maps that highlight regions where steric bulk or specific electronic features (positive or negative charges) are favorable or unfavorable for activity. researchgate.net Molecular docking studies can further elucidate the binding mode of these compounds, showing how different substituents orient themselves within the active site of a target protein. nih.gov Additionally, computational methods like Density Functional Theory (DFT) can be used to calculate the stability of different isomers (e.g., E/Z isomers if applicable) and rotational conformers, providing insight into the most likely bioactive conformation. nih.gov This conformational analysis integrates the findings from systematic substitutions into a coherent, three-dimensional SAR model, guiding the rational design of more potent and selective analogs.
Mechanistic Insights into the Biological Activity of 1 Butyl 5 Phenyl 1h Imidazol 2 Amine and Analogues
Antiviral and Antimicrobial Research Pathways
The imidazole (B134444) nucleus is a key pharmacophore in many antimicrobial agents. researchgate.net Analogues of 1-butyl-5-phenyl-1H-imidazol-2-amine have been investigated for their ability to combat microbial growth and biofilm formation.
Bacterial biofilms present a significant challenge in treating infections due to their protective extracellular polymeric substance (EPS) matrix, which confers resistance to antibiotics and host immune responses. nih.gov Strategies to inhibit biofilm formation are a key area of research. One major approach involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence and biofilm formation. nih.govnih.gov Inhibiting QS can make pathogenic bacteria more susceptible to conventional treatments. nih.gov
Research into imidazole-containing compounds has shown promise in this area. For instance, certain benzimidazole (B57391) derivatives have been identified as potent antagonists of the PqsR receptor, a key transcriptional regulator in the Pseudomonas aeruginosa QS system. nih.govacs.org Inhibition of PqsR leads to a significant reduction in the production of virulence factors like pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones, and impairs biofilm maturation. nih.govacs.org The general mechanisms of anti-biofilm agents can include:
Inhibition of Quorum Sensing: Blocking signal molecule synthesis or the signal receptor. nih.gov
Dispersion of the EPS Matrix: Using enzymes like deoxyribonuclease I to break down the protective matrix. nih.gov
Biofilm Disassembly: Employing peptides or small molecules to trigger the breakdown of the established biofilm structure. nih.gov
While direct studies on this compound are limited, the activity of its analogues suggests that the imidazole scaffold is a viable starting point for developing novel biofilm inhibitors.
Numerous studies have evaluated the in vitro antimicrobial activity of various imidazole and benzimidazole derivatives against a spectrum of pathogens. These evaluations typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
For example, a series of 4,5-diphenyl-1H-imidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. scirp.org While many compounds in the series showed no activity, one derivative, compound 6d , was found to be twice as potent as the reference antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, with an MIC of 4 μg/mL. scirp.org Another compound, 6c , displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis (both with MICs of 16 μg/mL). scirp.org
Similarly, studies on 2-phenyl-1H-benzo[d]imidazole derivatives revealed that certain compounds had better antibacterial activity against Gram-negative bacteria than the reference drug ampicillin. spast.org Other research on nitroimidazole hybrids has also demonstrated antibacterial activity against both E. coli and multi-drug resistant S. aureus. nih.gov The antimicrobial potential often varies significantly based on the specific substitutions on the imidazole ring. researchgate.net
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 6d (a 4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | 4 | scirp.org |
| Compound 6c (a 4,5-diphenyl-1H-imidazole derivative) | Staphylococcus aureus | 16 | scirp.org |
| Compound 6c (a 4,5-diphenyl-1H-imidazole derivative) | Enterococcus faecalis | 16 | scirp.org |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 | scirp.org |
Enzyme Inhibition Studies
Analogues of this compound have been identified as potent inhibitors of key enzymes involved in inflammation and cancer signaling pathways.
Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase, Copper Containing 3 (AOC3), is an enzyme that plays a role in the adhesion and transmigration of leukocytes, contributing to inflammatory processes. nih.govnih.gov It is a promising target for treating conditions like diabetic macular edema. nih.gov Researchers have developed novel 1H-imidazol-2-amine derivatives as potent VAP-1 inhibitors. nih.gov Through structure-activity relationship studies, a highly potent VAP-1 inhibitor, compound 37b , was synthesized, demonstrating significant inhibitory activity against both human and rat VAP-1. nih.gov
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 37b | Human VAP-1 | 0.019 | nih.gov |
| Rat VAP-1 | 0.0051 | nih.gov |
The AKT kinases (AKT1, AKT2, and AKT3) are central components of the PI3K/AKT/mTOR signaling pathway, which regulates fundamental cellular processes like proliferation, survival, and metabolism. nih.govresearchgate.net Hyperactivation of this pathway is a common feature in many human cancers, making AKT a compelling therapeutic target. researchgate.netresearchgate.net
A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which are structurally related to this compound, have been developed as potent and selective allosteric inhibitors of AKT kinases. nih.govresearchgate.net Unlike ATP-competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activation. These inhibitors bind to an allosteric pocket located at the interface between the pleckstrin homology (PH) and kinase domains of AKT. nih.gov
One such compound, ARQ 092 (Miransertib) , demonstrated high enzymatic potency against all three AKT isoforms and effectively inhibited AKT activation and the phosphorylation of its downstream targets in cellular assays. nih.govresearchgate.net The development of these inhibitors was guided by co-crystal structures, which confirmed their allosteric binding mode. nih.govresearchgate.net
| Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|
| AKT1 | 4.7 | nih.gov |
| AKT2 | 16 | nih.gov |
| AKT3 | 42 | nih.gov |
Modulation of Cellular Pathways
The biological effects of these imidazole-based compounds are realized through the modulation of complex cellular pathways.
The inhibition of enzymes like VAP-1 and AKT has direct consequences on cellular signaling. VAP-1 inhibition, for example, can alter the tumor microenvironment by reducing the expression of genes associated with M2-like macrophages and fibrosis, thereby enhancing anti-tumor immune responses. nih.gov
The allosteric inhibition of AKT by compounds like ARQ 092 directly impacts the PI3K/AKT/mTOR pathway. nih.govresearchgate.net This pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.net By inhibiting AKT, these compounds effectively block the downstream signaling cascade, preventing the phosphorylation of key effector proteins such as PRAS40 and p70S6 kinase. researchgate.netresearchgate.net This blockade of a central signaling node can lead to the inhibition of tumor cell proliferation and can induce apoptosis, demonstrating a clear mechanism for their potential anticancer effects. nih.govresearchgate.net Furthermore, imidazole derivatives have been shown to interact with DNA and inhibit other crucial enzymes like human topoisomerase I, leading to cell cycle arrest, further highlighting the diverse ways this chemical scaffold can modulate cellular functions. nih.gov
Cellular Inhibition of AKT Activation
This compound, also known as API-1 in some studies, has been identified as a potent inhibitor of the protein kinase B (Akt) signaling pathway, which is often hyperactivated in various human cancers. nih.gov Unlike many kinase inhibitors that compete with ATP, this compound exhibits a unique mechanism of action.
Research indicates that this compound directly binds to the pleckstrin homology (PH) domain of Akt. nih.gov This interaction is crucial because the PH domain is responsible for Akt's translocation to the cell membrane, a critical step for its activation by upstream kinases like PDK1. By binding to the PH domain, the compound effectively prevents this membrane translocation, thereby inhibiting the subsequent phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, and Akt3). nih.gov
Notably, the inhibitory action is selective for Akt. Studies have shown that the compound does not significantly affect the activity of upstream activators such as PI3K, PDK1, or mTORC2. nih.gov Furthermore, it does not inhibit other related kinases like protein kinase C (PKC), serum and glucocorticoid-inducible kinase (SGK), or protein kinase A (PKA). nih.gov This selective inhibition of Akt leads to downstream effects such as the induction of apoptosis and cell growth arrest, particularly in cancer cells with constitutively active Akt signaling. nih.gov
| Inhibitor | Target | Mechanism of Action | Effect |
| This compound (API-1) | Akt (Protein Kinase B) | Binds to the Pleckstrin Homology (PH) domain, preventing membrane translocation. nih.gov | Inhibition of phosphorylation and activation of Akt1, Akt2, and Akt3. nih.gov |
Suppression of DNA Synthesis
Analogues of this compound, particularly those based on the benzimidazole scaffold, have been shown to interfere with DNA synthesis, a key process in cell proliferation. These compounds can interact directly with DNA, leading to the inhibition of enzymes critical for DNA replication and repair. nih.govacs.org
One primary mechanism is the inhibition of human topoisomerase I (Hu Topo I). nih.gov Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. By stabilizing the covalent complex between topoisomerase I and DNA, certain imidazole derivatives prevent the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering cell cycle arrest and apoptosis. nih.gov
These compounds often act as DNA minor groove-binding ligands. nih.gov The interaction is typically non-covalent and involves hydrogen bonds, electrostatic forces, and van der Waals interactions with the DNA base pairs, often showing a preference for AT-rich sequences. nih.govacs.org This binding can interfere with the activity of DNA-processing enzymes and disrupt the replication fork, thereby suppressing DNA synthesis and inhibiting the growth of rapidly dividing cancer cells. Flow cytometry analysis has revealed that potent analogues can cause a prominent G2/M arrest in the cell cycle of cancer cells. nih.gov
Interactions with Biomolecules and Molecular Targets
The biological activity of this compound and its analogues is dictated by their specific interactions with various biomolecules. The molecular structure, combining hydrophobic (butyl, phenyl) and hydrophilic (amine) groups, allows for a wide range of interactions. vulcanchem.com
As discussed, a key interaction is the binding of this compound to the PH domain of Akt. nih.gov Beyond this, related phenyl-imidazole structures have been shown to interact with other significant molecular targets. For instance, derivatives have been developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression. nih.gov In this context, the imidazole ring and its substituents form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov
The interactions of imidazole-based compounds with DNA are another crucial aspect. The NH group of the imidazole ring can form strong hydrogen bonds with electronegative oxygen atoms of nucleic acid bases in the DNA minor groove. nih.gov Furthermore, the planar phenyl ring can participate in π-π stacking interactions with the DNA bases, contributing to the stability of the drug-DNA complex. mdpi.com The nature and position of substituents on the phenyl and imidazole rings can modulate the strength and specificity of these interactions. nih.gov
| Compound Class | Molecular Target | Key Interactions | Reference |
| This compound | Akt (PH Domain) | Direct binding, preventing membrane translocation. | nih.gov |
| Benzimidazole Analogues | DNA / Topoisomerase I | Minor groove binding, hydrogen bonding, electrostatic interactions. nih.gov | nih.gov |
| Phenyl-imidazole Analogues | Indoleamine 2,3-dioxygenase (IDO) | Hydrogen bonding and hydrophobic interactions with active site residues. nih.gov | nih.gov |
Investigation of Structure-Mechanism Relationships
Understanding the relationship between the chemical structure of these compounds and their biological mechanism is vital for designing more potent and selective molecules. For inhibitors of Akt, the presence of the butyl group at the N1 position and the phenyl group at the C5 position of the imidazole ring are key features for activity. The butyl group likely occupies a hydrophobic pocket, while the 2-amino group is crucial for interactions within the binding site of the Akt PH domain. nih.gov
In the case of IDO inhibitors derived from a 4-phenyl-imidazole scaffold, systematic modifications have provided significant insights. nih.gov For example, adding a hydroxyl group at the 2-position of the phenyl ring resulted in a tenfold increase in potency compared to the parent 4-phenyl-imidazole. This enhancement is attributed to the formation of a new hydrogen bond with the Serine-167 residue in the enzyme's active site. nih.gov Similarly, substitutions on the imidazole ring itself were explored to interact with residues at the entrance of the active site, although these attempts were less successful in improving potency. nih.gov
Computational and Theoretical Chemistry of 1 Butyl 5 Phenyl 1h Imidazol 2 Amine Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of imidazole (B134444) derivatives. researchgate.netnih.gov These calculations provide a microscopic understanding of the molecule's behavior.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower stability. acs.orgresearchgate.net
In studies of imidazole analogues, DFT methods such as B3LYP with basis sets like 6-31G(d,p) are commonly used to calculate these orbital energies. researchgate.netacs.org For instance, in one analysis of a diphenyl-imidazole derivative, the HOMO was found to be distributed over the phenyl ring, while the LUMO was located on the imidazole and other attached rings, indicating the sites of charge transfer within the molecule. acs.org The energy gap for such compounds is a key determinant of their stability and reactivity. researchgate.net
Table 1: FMO Analysis of Imidazole Analogues
| Compound/Analogue | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol | DFT/B3LYP/6-31G(d,p) | -5.891 | -3.238 | 2.653 | researchgate.net |
| 1-(2,3-dihydrobenzo[b] nih.govdigitellinc.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | - | - | 0.205 | acs.org |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of imidazole analogues. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net
High chemical hardness, derived from a large HOMO-LUMO gap, corresponds to high stability. researchgate.net Conversely, a high electrophilicity index indicates a strong capacity to accept electrons, pointing to high biological activity in some contexts. researchgate.net For example, a theoretical study on a 4,5-diphenyl-imidazole derivative calculated a high ionization potential (5.032 eV), suggesting significant chemical stability, and a high electrophilicity index (5.174 eV), indicating potential for high biological activity. researchgate.net These quantum-chemical parameters are invaluable for pre-screening compounds and predicting their behavior without the need for initial practical research. researchgate.net
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as an imidazole derivative, and a protein target. researchgate.netnih.gov
Studies on various analogues of 1-butyl-5-phenyl-1H-imidazol-2-amine have demonstrated their potential to bind to a range of biological targets. For instance, docking studies have been performed on pyrazoline-carboxamides, which share structural similarities, against monoamine oxidase (MAO) isoforms, which are targets for antidepressants. nih.gov These studies revealed that the compounds had good binding affinities, with calculated binding energies ranging from -7.93 to -8.76 kcal/mol for MAO-A. nih.gov Similarly, a substituted imidazole ligand and its metal complexes were docked against the NADPH enzyme to understand their antioxidant activity, showing binding energies between -3.31 and -6.37 kcal/mol. nih.gov
In another study, an imidazole-pyrazole derivative was docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. acs.org The docking revealed specific interactions, such as hydrogen bonds and pi-pi stacking, with key amino acid residues in the receptor's active pocket, with a reported minimum binding energy of -7.6894 kcal/mol. acs.org Such studies are crucial for rational drug design, helping to identify promising candidates for further development. pharmaguideline.com
Table 2: Molecular Docking of Imidazole Analogues with Protein Targets
| Ligand/Analogue | Protein Target | Binding Energy (kcal/mol) / IC₅₀ (µM) | Source |
|---|---|---|---|
| Pyrazoline-carboxamides | Monoamine Oxidase A (MAO-A) | -7.93 to -8.76 kcal/mol | nih.gov |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | NADPH (PDB: 2CDU) | -6.37 kcal/mol | nih.gov |
| 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative (7e) | EGFR | -7.6894 kcal/mol | acs.org |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 receptor bind p53 | -3.592025e+02 kcal/mol | pharmaguideline.comresearchgate.net |
Conformational Landscape Analysis and Potential Energy Surfaces
Before a docking simulation can be performed accurately, the three-dimensional structure of the ligand must be optimized to find its most stable conformation, which corresponds to a global minimum on its potential energy surface. Conformational analysis involves exploring the different spatial arrangements of a molecule that result from the rotation around single bonds.
This process is fundamental to understanding how a flexible molecule like this compound or its analogues will present itself to a receptor's binding site. Computational methods are used to sample the vast configurational space of the molecule to identify low-energy conformers. acs.org Techniques like Monte Carlo simulations can be employed to study the solvation and hydration of imidazole structures, which inherently involves exploring the molecule's conformational possibilities in a solvent environment. acs.org The geometry optimization step, a standard procedure in DFT calculations, is essentially a search for a local or global minimum on the potential energy surface, providing the stable structure used in subsequent docking and property prediction studies. nih.govacs.org
Prediction of Reactive Sites and Electronic Properties (e.g., Molecular Electrostatic Potential)
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map provides a visual representation of the total electronic distribution, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netmdpi.com
For imidazole analogues, MEP analysis can identify the most reactive parts of the molecule. For example, in a study of a benzimidazole (B57391) derivative, MEP plots were used to pinpoint the specific atoms liable for electrophilic and nucleophilic interactions. mdpi.com Similarly, the calculated electrostatic potential (ESP) distribution of a triazole derivative, a related heterocycle, revealed that the nitrogen atoms of the triazole ring and the amino group are key sites for interaction, which helps in understanding how the molecule passivates defects on surfaces. chemijournal.com These predictions are critical for understanding not only potential chemical reactions but also the non-covalent interactions that govern molecular recognition in biological systems.
Mechanistic Elucidation of Synthetic Reactions via DFT (Density Functional Theory)
Density Functional Theory is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, reaction intermediates, and energy barriers. acs.orgacs.org This approach can be applied to elucidate the synthetic pathways for 2-aminoimidazole derivatives.
Key synthetic steps, such as cyclization and coupling reactions, have been studied computationally for analogous systems. For example, DFT calculations have been used to investigate the mechanism of Ni-catalyzed C-H cyclization to construct tricyclic imidazoles. acs.org These calculations revealed a sequential mechanism involving substrate coordination, a rate-determining ligand-to-ligand hydrogen transfer, and C-C reductive elimination. acs.org
Another critical reaction in the synthesis of these compounds is the Ullmann coupling, used to form C-N bonds. DFT studies on Ullmann-type reactions have explored the roles of different ligands and catalysts, differentiating between proposed mechanisms like oxidative addition/reductive elimination and single-electron transfer (SET) pathways. nih.gov Such computational investigations can explain experimentally observed selectivities and help in optimizing reaction conditions. nih.gov For the synthesis of 2-aminoimidazoles specifically, proposed mechanisms involving the heterocyclodehydration between α-chloroketones and guanidine (B92328) derivatives could be rationalized and refined through DFT, highlighting the role of hydrogen bonding in the catalytic process. mdpi.com
Emerging Research Directions and Future Perspectives for 1 Butyl 5 Phenyl 1h Imidazol 2 Amine Research
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
Traditional methods for synthesizing benzimidazole (B57391) and imidazole (B134444) derivatives often require harsh conditions, such as the use of strong acids (hydrochloric acid, p-toluenesulfonic acid) or oxidizing agents. nih.gov Modern synthetic chemistry is moving towards more efficient and environmentally friendly protocols.
A significant advancement is the use of deep eutectic solvents (DESs) as "green" reaction media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov A one-pot, two-step synthesis using a choline (B1196258) chloride (ChCl) and urea (B33335) mixture has been shown to decrease reaction times from 10-12 hours in traditional volatile organic solvents to just 4-6 hours. mdpi.comnih.gov This method, which involves the heterocyclodehydration between an α-chloroketone and a guanidine (B92328) derivative, operates under air, eliminating the need for an inert argon atmosphere. mdpi.com Furthermore, the use of ChCl-urea DES allows for simple product isolation through filtration and crystallization, and the solvent can be recycled. mdpi.comnih.gov
Other innovative approaches include:
Microwave-assisted synthesis , which has been effectively used to generate small libraries of 2-aminoimidazole derivatives for biological evaluation. nih.gov
Palladium-catalyzed carboamination , a method that constructs the 2-aminoimidazole ring by reacting N-propargyl guanidines with aryl triflates, creating both a carbon-nitrogen and a carbon-carbon bond in the process. acs.org
Use of heterogeneous nanocatalysts , such as Ni0.5Zn0.5Fe2O4, in solvent-free conditions for the one-pot, three-component synthesis of 2,4,5-triaryl substituted imidazoles. researchgate.net
These methodologies represent a significant shift towards sustainability and efficiency in producing 2-aminoimidazole compounds.
Table 1: Comparison of Synthetic Methodologies for 2-Aminoimidazoles
| Methodology | Solvents/Catalysts | Key Advantages | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Choline chloride-urea, Choline chloride-glycerol | Reduced reaction time (4-6h), recyclable solvent, simplified work-up | mdpi.comnih.gov |
| Microwave-Assisted Protocol | Not specified | Rapid synthesis for chemical libraries | nih.gov |
| Pd-Catalyzed Carboamination | Pd(OAc)₂, RuPhos | Facilitates late-stage derivatization, good yields | acs.org |
| Heterogeneous Nanocatalyst | Ni0.5Zn0.5Fe2O4 | Solvent-free conditions, environmentally friendly | researchgate.net |
Exploration of Broader Pharmacological Applications beyond Current Findings
The 2-aminoimidazole skeleton is a versatile pharmacophore present in molecules with a wide spectrum of biological activities. nih.gov Derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents. researchgate.netfrontiersin.orgnih.gov Research into 1-butyl-5-phenyl-1H-imidazol-2-amine and related compounds aims to expand these applications.
Key areas of exploration include:
Neurodegenerative Diseases: Structure-based design has led to the identification of 2-aminoimidazole derivatives as inhibitors of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov
Cardiovascular and Inflammatory Diseases: Certain 2-aminoimidazole amino acids have been designed as inhibitors of human arginase I, a metalloenzyme implicated in conditions like asthma and cardiovascular diseases. nih.gov
Antibiofilm Agents: The 2-aminoimidazole core is found in natural products known for their anti-biofilm activity. researchgate.net Synthetic analogs are being developed to combat biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), potentially resensitizing them to conventional antibiotics. researchgate.netnih.gov
Anticancer Agents: Novel benzimidazole derivatives have been synthesized and evaluated as anticancer agents, with some showing the ability to arrest the cell cycle and induce apoptosis. nih.govnih.gov The substitution pattern on the aromatic rings significantly influences cytotoxicity. nih.gov
Antiprotozoal Activity: Benzimidazole derivatives have demonstrated potent activity against protozoa such as Trichomonas vaginalis and Giardia intestinalis, with some compounds showing higher efficacy than the standard drug metronidazole. researchgate.net
The diverse pharmacological potential of this chemical family underscores the importance of continued screening and development. nih.govfrontiersin.org
Integration of Advanced Computational Techniques for Rational Compound Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents. For 2-aminoimidazole-based compounds, these techniques are used to predict interactions with biological targets and guide synthetic efforts. nih.govnih.gov
Structure-Based Design and Molecular Docking: Researchers have successfully used a rational, structure-based approach to discover new 2-aminoimidazoles as BACE-1 inhibitors. nih.gov Molecular docking studies have also been employed to understand how novel benzimidazole derivatives bind to targets like human topoisomerase IIα-DNA, helping to explain their anticancer activity. nih.govresearchgate.net Similarly, modeling has been used to explore the binding modes of 2-aminoimidazolyl-thiazole derivatives to human adenosine (B11128) receptors.
Molecular Dynamics (MD) Simulations: MD simulations are used to confirm the stability of ligand-target complexes predicted by docking studies. For instance, simulations have validated the stable interaction between a potent benzimidazole derivative and the topoisomerase IIα-DNA complex. nih.gov
Pharmacokinetic Predictions (ADMET): Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.gov This in silico analysis helps prioritize candidates with favorable drug-like properties for synthesis and further testing. nih.gov
By integrating these computational methods, scientists can more rationally design compounds like this compound, enhancing their potency and selectivity for specific biological targets while optimizing their pharmacokinetic profiles. nih.govnih.gov
Discovery of New Biological Targets and Pathways
A primary goal in current research is to identify novel biological targets and elucidate the mechanisms of action for 2-aminoimidazole compounds. While some targets are known, the full extent of their cellular interactions remains an active area of investigation.
Recently identified or explored targets include:
β-Secretase (BACE-1): An enzyme central to the formation of amyloid-β plaques in Alzheimer's disease. nih.gov
Human Arginase I: A key enzyme in the urea cycle, its inhibition is a therapeutic strategy for various diseases related to L-arginine metabolism. nih.gov
Human Topoisomerase I & IIα: These enzymes are critical for DNA replication and are established targets for anticancer drugs. nih.govnih.gov
Bacterial Biofilm Regulation Pathways: 2-aminoimidazole derivatives have been found to interfere with biofilm formation, potentially by targeting response regulators or quorum sensing systems in bacteria like P. aeruginosa. researchgate.netnih.gov For example, some inhibitors downregulate the expression of biofilm-associated genes such as ftf, pac, and relA. researchgate.net
Adenosine Receptors: A family of G protein-coupled receptors involved in various physiological processes. Novel 2-aminoimidazolyl-thiazole derivatives have been identified as antagonists for the human adenosine A3 receptor.
The discovery of these targets opens new avenues for developing 2-aminoimidazole-based compounds for a range of therapeutic indications not previously considered.
Strategies for Overcoming Synthetic Challenges and Expanding Compound Libraries
The exploration of the full therapeutic potential of the this compound scaffold requires the synthesis of large and structurally diverse compound libraries for high-throughput screening. pharmenabletx.com Overcoming synthetic hurdles and efficiently generating these libraries are key challenges.
Key strategies include:
Combinatorial and Modular Synthesis: The development of synthetic routes that allow for the easy introduction of diverse substituents is crucial. Palladium-catalyzed carboamination, for example, facilitates the rapid construction of 2-aminoimidazoles with different aryl groups in the final step. acs.org One-step condensation reactions are also used to quickly generate libraries of derivatives from various functionalized starting materials. nih.gov
Solid-Phase Synthesis: Using supports like 2-chloro trityl resin allows for the efficient combinatorial synthesis of compound libraries, as demonstrated in the creation of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives.
Molecular Hybridization: This approach involves combining two or more pharmacophoric units into a single molecule to create hybrid compounds with potentially novel or enhanced biological activities. nih.govmdpi.com This has been used to link benzimidazole and 1,2,3-triazole moieties. mdpi.com
Addressing Synthetic Challenges: A common challenge is controlling regioselectivity during alkylation or other modifications. Advanced spectroscopic techniques like 2D-NOESY and HMBC are used to confirm the precise structure of the resulting isomers. nih.gov Optimization of reaction conditions, such as the choice of base and solvent, is critical to maximize the yield of the desired product and minimize by-products. vulcanchem.com
These strategies are essential for moving beyond known structures and exploring the vast chemical space around the 2-aminoimidazole core, increasing the probability of discovering next-generation therapeutic agents. pharmenabletx.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Butyl-5-phenyl-1H-imidazol-2-amine, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted amines and carbonyl precursors. For example, refluxing 1,2-diamine derivatives with aldehydes in ethanol under acidic conditions is a common approach . Reaction progress is typically monitored using thin-layer chromatography (TLC) with chloroform:methanol (6:1 v/v) as the mobile phase . Post-synthesis purification involves recrystallization from boiling water with activated charcoal to remove impurities .
Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹ for the imidazole-2-amine moiety) .
- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–8.0 ppm) and confirm substituent positions .
- X-ray crystallography : Provides definitive structural confirmation, especially for hydrogen-bonding patterns and torsional angles in the imidazole ring .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism in the imidazole ring or solvent effects. Comparative analysis with analogous compounds (e.g., 2-phenyl-1H-benzimidazole derivatives) and computational validation using density-functional theory (DFT) can clarify ambiguities .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula, adapted into a functional of electron density, predicts molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, particularly for the butyl chain’s flexibility .
Q. How can this compound be evaluated for potential pharmacological activity, such as kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to assess binding affinity to targets like EGFR kinase. The phenyl and imidazole groups often engage in π-π stacking and hydrogen bonding with active sites .
- ADMET Analysis : Predict pharmacokinetics (e.g., logP for lipophilicity) and toxicity using QSAR models. Substituents like the butyl chain may influence metabolic stability .
Q. What experimental approaches are suitable for analyzing intermolecular interactions in crystalline forms of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves packing motifs and hydrogen-bond networks (e.g., N–H⋯N interactions between imidazole rings) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯π interactions from the phenyl group) .
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
